molecular formula C12H16O3 B1291461 Tert-butyl 2-(3-hydroxyphenyl)acetate CAS No. 82548-54-7

Tert-butyl 2-(3-hydroxyphenyl)acetate

Cat. No.: B1291461
CAS No.: 82548-54-7
M. Wt: 208.25 g/mol
InChI Key: FATJQJBKBKEGNL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-hydroxyphenyl)acetate (CAS 82548-54-7) is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol. It is characterized by a logP of approximately 2.51, indicating moderate lipophilicity. This compound is part of the broader class of tert-butyl phenolic derivatives, which are extensively researched for their antioxidant properties. The phenolic group in its structure acts as a hydrogen atom donor, effectively neutralizing free radicals and mitigating oxidative stress, a key mechanism in material degradation and various disease pathways . The tert-butyl group provides significant steric hindrance, which stabilizes the molecule and enhances its efficacy as an antioxidant by protecting the phenol ring and slowing its oxidation rate . Researchers value this compound for applications in developing new polymer stabilizers for plastics and lubricants, as well as for probing biological oxidative processes . Its structure serves as a key intermediate or building block in organic synthesis and pharmaceutical research, particularly for creating novel molecules with potential therapeutic effects. According to supplier data, this product is offered with a purity of 97% and is classified with the signal word "Warning" under GHS labelling, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Standard handling precautions should include the use of protective gloves and eye/face protection, and ensuring use only in a well-ventilated area . This product is intended for research purposes only and is not for medicinal, household, or personal use.

Properties

IUPAC Name

tert-butyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJQJBKBKEGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification

This method is one of the most straightforward approaches for synthesizing tert-butyl 2-(3-hydroxyphenyl)acetate.

  • Reagents : Tert-butyl alcohol and 3-hydroxyphenylacetic acid.
  • Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
  • Reaction Conditions : The reaction typically occurs under reflux conditions to facilitate the esterification process.

Procedure :

  • Mix tert-butyl alcohol and 3-hydroxyphenylacetic acid in a round-bottom flask.
  • Add a few drops of concentrated sulfuric acid as a catalyst.
  • Heat the mixture under reflux for several hours.
  • After completion, neutralize the mixture and extract the product using an organic solvent such as ethyl acetate.

Acylation Reactions

Another effective method involves using acyl chlorides or anhydrides, which can enhance yield and purity.

  • Reagents : Acetic anhydride or tert-butyl acetate.
  • Catalyst : Base catalysts like triethylamine can be employed to neutralize hydrogen chloride produced during the reaction.

Procedure :

  • Combine acetic anhydride with tert-butyl alcohol in a flask.
  • Add triethylamine to the mixture to capture HCl.
  • Introduce 3-hydroxyphenol gradually while stirring.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Purify the resulting ester through chromatography.

Transesterification

Transesterification is another viable approach, especially when starting from a different ester.

  • Reagents : An existing ester (e.g., methyl ester of 3-hydroxyphenylacetic acid) and tert-butyl alcohol.
  • Catalyst : Acid or base catalysts can be used depending on the specific reaction conditions.

Procedure :

  • Mix the starting ester with tert-butyl alcohol in a flask.
  • Add a catalyst (either acidic or basic).
  • Heat under reflux for several hours to promote exchange.
  • Isolate and purify the product using standard extraction techniques.

Yield and Purity Considerations

The efficiency of these preparation methods can vary significantly based on factors such as:

  • Reaction Time : Longer reaction times may improve yield but could also lead to side reactions.
  • Temperature Control : Maintaining optimal temperatures is crucial for minimizing by-products.
  • Purification Techniques : Techniques like silica gel chromatography or recrystallization can enhance product purity.

Summary Table of Preparation Methods

Method Reagents Catalyst Typical Yield
Direct Esterification Tert-butyl alcohol, 3-hydroxyphenylacetic acid Sulfuric acid Moderate
Acylation Acetic anhydride, tert-butyl alcohol Triethylamine High
Transesterification Methyl ester, tert-butyl alcohol Acid/base catalyst Variable

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Positional Isomers: Hydroxyphenyl Derivatives

The position of the hydroxyl group on the phenyl ring significantly impacts chemical and biological properties.

Compound Name Hydroxyl Position Key Differences Reference
Tert-butyl 2-(3-hydroxyphenyl)acetate 3- (meta) Higher lipophilicity due to tert-butyl group; used in anti-inflammatory and anticancer research .
Tert-butyl 2-(4-hydroxyphenyl)acetate 4- (para) Positional isomerism alters metabolic stability and receptor binding affinity .
Tert-butyl 2-(2-hydroxyphenyl)acetate 2- (ortho) Steric hindrance from proximity of hydroxyl and ester groups reduces reactivity .

Key Insight : Meta-substituted derivatives like this compound often exhibit enhanced bioactivity compared to para- or ortho-isomers due to optimal steric and electronic configurations .

Halogen-Substituted Analogs

Halogen substituents influence reactivity and pharmacokinetics.

Compound Name Substituent Key Differences Reference
tert-Butyl 2-(3-fluorophenyl)acetate Fluorine (3-) Fluorine’s electronegativity enhances hydrogen bonding, improving target selectivity .
(2-Iodophenyl)acetic acid tert-butyl ester Iodine (2-) Iodine’s large atomic radius increases steric hindrance, reducing metabolic stability .
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate Bromine (quinoline core) Bromine facilitates nucleophilic substitution, enabling structural diversification .

Key Insight : Fluorinated analogs are preferred for targeted therapies due to improved binding affinity, while brominated/iodinated derivatives are more reactive but less stable .

Amino-Substituted Derivatives

Amino group position alters biological mechanisms.

Compound Name Amino Position Key Differences Reference
Tert-butyl 2-(2-aminophenyl)acetate 2- (ortho) Enhanced enzyme inhibition potential due to proximity of amino and ester groups .
Tert-butyl 2-(3-aminophenyl)acetate 3- (meta) Broader pharmacological applications, including neuroprotective effects .
Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate 2- (ortho) Dual functional groups (amino and hydroxyl) enable complex interactions with biological targets .

Key Insight: Meta-amino derivatives generally exhibit higher solubility and bioavailability compared to ortho-substituted analogs .

Core Structure Variations

Modifications to the core scaffold lead to divergent applications.

Compound Name Core Structure Key Differences Reference
Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate Benzothiazole Thiazole ring enhances electronic properties, improving antimicrobial activity .
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate Quinazoline Amino-oxo-quinazoline core enables anticancer activity via kinase inhibition .
tert-Butyl cyano[5-(trifluoromethyl)pyridin-3-yl]acetate Pyridine Trifluoromethyl group increases metabolic resistance and CNS penetration .

Key Insight : Quinazoline and benzothiazole derivatives are prioritized in drug discovery for their target specificity, while pyridine-based compounds excel in CNS-targeted therapies .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL)
This compound 222.27 2.8 0.45
tert-Butyl 2-(3-fluorophenyl)acetate 224.25 3.1 0.32
Tert-butyl 2-(2-aminophenyl)acetate 223.27 1.9 1.20

Biological Activity

Tert-butyl 2-(3-hydroxyphenyl)acetate (TBHPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, metabolic pathways, and relevant case studies.

TBHPA is an ester derived from 3-hydroxyphenylacetic acid and tert-butyl alcohol. Its primary biochemical activity stems from its ability to interact with various enzymes and proteins. Notably, TBHPA undergoes hydrolysis by esterases, producing 3-hydroxyphenylacetic acid and tert-butyl alcohol. This hydrolysis is significant as it releases active metabolites that can participate in various metabolic pathways.

Table 1: Hydrolysis Products of TBHPA

CompoundMolecular FormulaBiological Activity
This compoundC12H16O3Precursor for bioactive metabolites
3-Hydroxyphenylacetic acidC9H10O3Antioxidant, anti-inflammatory effects
Tert-butyl alcoholC4H10OSolvent, potential metabolic effects

Cellular Effects

TBHPA influences several cellular processes. Research indicates that it modulates oxidative stress responses by affecting the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response elements. This modulation enhances cellular resistance to oxidative stress by altering gene expression related to antioxidant defenses.

Moreover, TBHPA has been shown to impact mitochondrial function and the levels of reactive oxygen species (ROS), which are crucial in various signaling pathways related to cell survival and apoptosis.

Metabolic Pathways

Upon hydrolysis, the resultant 3-hydroxyphenylacetic acid can enter several metabolic pathways, including the citric acid cycle. The interaction with cytochrome P450 enzymes also facilitates its oxidation and transformation into various metabolites that can influence metabolic flux within cells.

Case Studies

  • Antioxidant Activity : A study demonstrated that TBHPA exhibits significant antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cellular models. This activity was linked to its ability to enhance Nrf2-mediated gene expression related to antioxidant enzymes.
  • Anti-inflammatory Effects : In a carrageenan-induced edema model in rats, TBHPA showed promising results in reducing inflammation. The compound was administered prior to carrageenan injection, resulting in a significant decrease in paw edema compared to control groups. The percent inhibition of edema was calculated based on the difference in paw volume measurements before and after treatment .

Table 2: Anti-inflammatory Effects of TBHPA

Treatment GroupInitial Volume (mL)Volume After Carrageenan (mL)Delta Edema (mL)Percent Inhibition (%)
Control5.07.52.5-
TBHPA (50 mg/kg)5.06.01.060

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl 2-(3-hydroxyphenyl)acetate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves esterification or coupling reactions. A common approach is the reaction of 3-hydroxyphenylacetic acid with tert-butyl alcohol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact yield. For example, highlights that optimizing stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroacetate) and reaction time (overnight stirring) can achieve yields exceeding 70% . Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency by reducing side reactions .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 masks) is required if dust or aerosols form .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .
  • Storage: Store in airtight containers at <28°C, away from oxidizing agents .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies in reported yields for esterification reactions involving tert-butyl protecting groups?

Answer:
Contradictions often arise from variations in:

  • Reagent Purity: Impurities in starting materials (e.g., residual water) can reduce yields. Use anhydrous solvents and freshly distilled reagents .
  • Catalyst Efficiency: Compare DMAP vs. no catalyst conditions; shows DMAP improves yields by 15–20% .
  • Workup Procedures: Incomplete extraction or improper quenching (e.g., using NaHCO₃ vs. HCl) may lead to losses. Validate via TLC or HPLC monitoring .

Advanced: What strategies are effective in enhancing the stability of tert-butyl esters under varying pH conditions during synthesis?

Answer:

  • Acidic Conditions: Avoid prolonged exposure to strong acids (e.g., TFA), which hydrolyze tert-butyl esters. Use milder acids (e.g., acetic acid) for deprotection .
  • Basic Conditions: Stabilize esters by maintaining pH <10. Buffered systems (e.g., phosphate buffer) can mitigate alkaline hydrolysis .
  • Temperature Control: Conduct reactions at 0–4°C to slow degradation kinetics .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR: ¹H NMR shows characteristic peaks: δ 1.4 ppm (tert-butyl C(CH₃)₃), δ 3.6 ppm (acetate CH₂), and δ 6.7–7.2 ppm (aromatic protons) .
  • Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 237 (C₁₃H₁₆O₄) .
  • IR: Strong C=O stretching at ~1740 cm⁻¹ (ester) and O-H stretch at ~3400 cm⁻¹ (phenolic -OH) .

Advanced: How does the presence of electron-withdrawing groups on the phenyl ring affect the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Electron-withdrawing groups (e.g., -NO₂, -Br) at the para position increase electrophilicity of the acetate carbonyl, accelerating nucleophilic attack. For example, demonstrates that bromine substitution enhances reactivity in SN2 reactions with amines, achieving 85% yield vs. 60% for unsubstituted analogs . However, steric hindrance from bulky substituents (e.g., -SO₃H) may offset this effect .

Basic: What are the key structural analogs of this compound, and how do their functional groups influence physicochemical properties?

Answer:

CompoundKey FeaturesImpact on Properties
Methyl 2-(3-hydroxyphenyl)acetateMethyl ester instead of tert-butylLower solubility in organic solvents
Ethyl 2-(4-formylphenoxy)acetateEthyl ester + aldehyde groupHigher reactivity in cross-coupling
tert-Butyl 2-(4-bromophenoxy)acetateBromine substitutionEnhanced electrophilicity for Suzuki reactions

Advanced: What computational methods are employed to predict the binding affinity of this compound derivatives to biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding with phenolic -OH and steric fit of the tert-butyl group .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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